molecular formula C17H13NO2 B11854955 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol CAS No. 894-96-2

1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol

Cat. No.: B11854955
CAS No.: 894-96-2
M. Wt: 263.29 g/mol
InChI Key: KPLUVIWNJYXFQT-UHFFFAOYSA-N
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Description

1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol involves its ability to form complexes with metal ions. The compound’s hydroxyl and imine groups can coordinate with metal ions, leading to the formation of stable complexes. These interactions are crucial for its applications in sensing and catalysis.

Comparison with Similar Compounds

    1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but with the hydroxyl group in a different position.

    1-[(3,5-Dichloro-phenylimino)-methyl]-naphthalen-2-ol: Contains chloro substituents, which can alter its reactivity and properties.

Uniqueness: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is unique due to its specific hydroxyl and imine group positions, which influence its coordination chemistry and biological activities. Its ability to selectively detect and adsorb aluminum ions highlights its potential in environmental and industrial applications .

Properties

CAS No.

894-96-2

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-[(4-hydroxyphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H13NO2/c19-14-8-6-13(7-9-14)18-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,19-20H

InChI Key

KPLUVIWNJYXFQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)O)O

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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